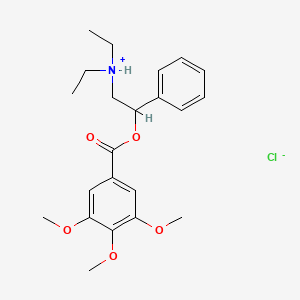
3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of three methoxy groups attached to the benzene ring and an ester linkage with a diethylamino methylbenzyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride typically involves the esterification of 3,4,5-trimethoxybenzoic acid with alpha-((diethylamino)methyl)benzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high efficiency. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, inks, and photographic developers.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate cellular signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A simpler derivative with similar methoxy groups but lacking the ester linkage.
Methyl 3,4,5-trimethoxybenzoate: Another ester derivative with a methyl group instead of the diethylamino methylbenzyl group.
Uniqueness
3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride is unique due to its complex structure, which combines the properties of both benzoic acid derivatives and amine-containing esters. This unique combination allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
102701-04-2 |
|---|---|
Fórmula molecular |
C22H30ClNO5 |
Peso molecular |
423.9 g/mol |
Nombre IUPAC |
diethyl-[2-phenyl-2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C22H29NO5.ClH/c1-6-23(7-2)15-20(16-11-9-8-10-12-16)28-22(24)17-13-18(25-3)21(27-5)19(14-17)26-4;/h8-14,20H,6-7,15H2,1-5H3;1H |
Clave InChI |
RFIWQQUEPTVWFP-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC(C1=CC=CC=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


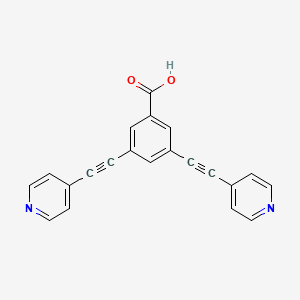
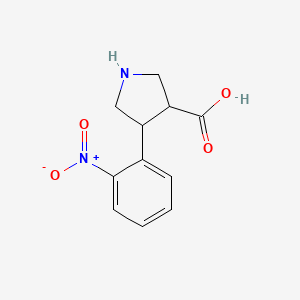

![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)
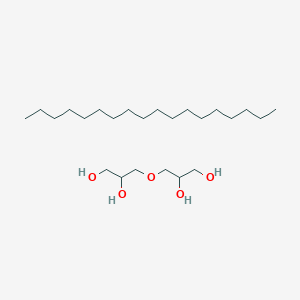
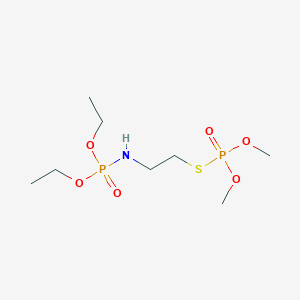
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)
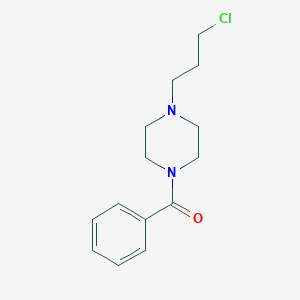

![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
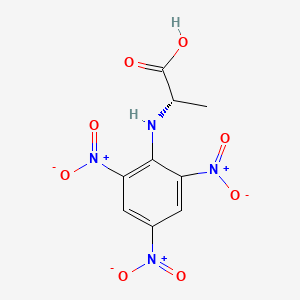
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)

![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
